

JNJ-54717793: A Technical Guide to Brain Penetration and Central Target Engagement

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Compound of Interest		
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This technical guide provides an in-depth analysis of the brain penetration capabilities of **JNJ-54717793**, a novel, potent, and selective orexin-1 receptor (OX1R) antagonist. The document synthesizes available preclinical data to offer a comprehensive understanding of its central nervous system (CNS) distribution, target engagement, and the methodologies used for these assessments. **JNJ-54717793** has been investigated for its potential in treating anxiety and panic disorders, making its ability to cross the blood-brain barrier and interact with its central target a critical aspect of its pharmacological profile.[1][2][3][4][5]

Overview of Brain Penetration Capabilities

JNJ-54717793 is an orally bioavailable, brain-penetrant molecule designed for CNS activity.[2] [6] Preclinical studies have demonstrated that following systemic administration, **JNJ-54717793** successfully crosses the blood-brain barrier to engage and occupy its target, the orexin-1 receptor, in the rat brain.[1][2][4][5] While described as having "less than optimal brain penetration for a CNS drug," it achieves sufficient receptor occupancy to elicit a pharmacological response at relevant doses.[2] The primary evidence for its CNS activity comes from ex vivo receptor occupancy studies rather than direct measurement of brain-to-plasma concentration ratios.[1][2]

Quantitative Data on CNS Distribution and Target Engagement



The following tables summarize the key quantitative parameters that define the affinity, potency, and central target engagement of **JNJ-54717793**.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

This table outlines the binding affinity (pKi) and functional antagonist potency (pKB) of **JNJ-54717793** at human and rat orexin receptors. The data demonstrates high affinity and potency for the intended OX1R target with approximately 50-fold selectivity over the OX2R.[1][3]

Parameter	Species	OX1 Receptor	OX2 Receptor	Selectivity (OX1 vs OX2)
Binding Affinity (pKi)	Human	7.83 ± 0.16	6.14 ± 0.14	~50-fold
Rat	7.84 ± 0.12	-	-	
Functional Potency (pKB)	Human	7.78 ± 0.31	-	-
Rat	7.45 ± 0.20	-	-	
Inhibitor Constant (Ki)	Human	16 nM	700 nM	~44-fold

Data compiled from Bonaventure et al., 2017 and MedchemExpress, 2025.[1][6]

Table 2: Preclinical Pharmacokinetics in Rats

This table presents key pharmacokinetic parameters of **JNJ-54717793** in rats following intravenous (i.v.) and oral (p.o.) administration.



Parameter	Administration Route	Value	Units
Clearance	i.v. (0.5 mg/kg)	10.9	mL/min/kg
Volume of Distribution (Vss)	i.v. (0.5 mg/kg)	2.5	L/kg
Max Plasma Concentration (Cmax)	p.o. (2.5 mg/kg)	165	ng/mL
Bioavailability	p.o. (2.5 mg/kg)	39%	-

Data from Préville et al., 2020.[2]

Table 3: Ex Vivo OX1R Occupancy in Rat Brain

This table details the in vivo central target engagement, demonstrating a dose- and time-dependent occupancy of OX1 receptors in the rat brain following systemic administration of **JNJ-54717793**. The plasma concentration required to achieve 50% receptor occupancy (EC50) was determined to be 85 ng/mL.[2]

Administration Route & Dose	Time Post-Dose	OX1R Occupancy (%)	Corresponding Plasma Conc. (ng/mL)
Oral (30 mg/kg)	15 minutes	87 ± 3%	3733 ± 440
Oral (30 mg/kg)	6 hours	> 58%	-
Subcutaneous (10 mg/kg)	30 minutes	83 ± 7%	2211 ± 339
Subcutaneous (10 mg/kg)	2 hours	65%	-

Data from Bonaventure et al., 2017.[1]

Signaling Pathway and Mechanism of Action

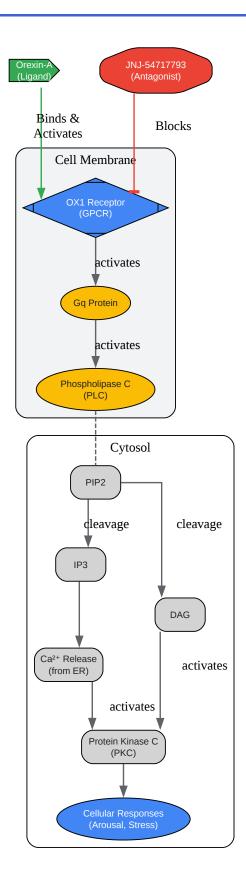






JNJ-54717793 acts as an antagonist at the orexin-1 receptor (OX1R), which is a G-protein coupled receptor (GPCR). Orexin-A, the endogenous ligand, preferentially binds to OX1R, triggering downstream signaling primarily through the Gq pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels and activation of Protein Kinase C (PKC). This signaling cascade is associated with promoting wakefulness, arousal, and stress responses. By competitively blocking Orexin-A from binding to OX1R, JNJ-54717793 inhibits this signaling cascade, which is the mechanism underlying its potential anxiolytic effects.





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Caption: Orexin-1 Receptor (OX1R) signaling pathway and antagonism by JNJ-54717793.



Experimental Protocols & Workflows

The assessment of **JNJ-54717793** brain penetration and target engagement relied on specific preclinical experimental procedures.

Experimental Protocol: Ex Vivo Receptor Autoradiography

This protocol provides a detailed methodology for determining in vivo OX1R occupancy in the rat brain.

- Animal Dosing: Male Sprague-Dawley rats are administered JNJ-54717793 orally or subcutaneously at specified doses. A vehicle control group is also included.
- Tissue Collection: At predetermined time points after dosing, animals are euthanized. Blood samples are collected for plasma concentration analysis. Brains are rapidly removed, frozen in isopentane cooled by dry ice, and stored at -80°C.
- Cryosectioning: The frozen brains are sectioned coronally (e.g., 20 μm thickness) using a cryostat at approximately -18°C. Sections containing the brain region of interest (e.g., tenia tecta) are thaw-mounted onto charged microscope slides.
- Radioligand Incubation:
 - Total Binding: Slide-mounted tissue sections are incubated with a solution containing a radiolabeled OX1R antagonist, such as [3H]SB-674042, in an appropriate buffer.
 - Non-specific Binding: A separate set of slides is incubated with the same radioligand solution plus a high concentration of a non-labeled OX1R antagonist to saturate the receptors and determine background binding.
- Washing: Following incubation, slides are washed in ice-cold buffer to remove unbound radioligand. A final quick rinse in distilled water removes buffer salts.
- Imaging and Quantification: The dried slides are apposed to a phosphor imaging plate or autoradiographic film. After exposure, the plates or films are scanned. The density of the signal in the region of interest is quantified using image analysis software.

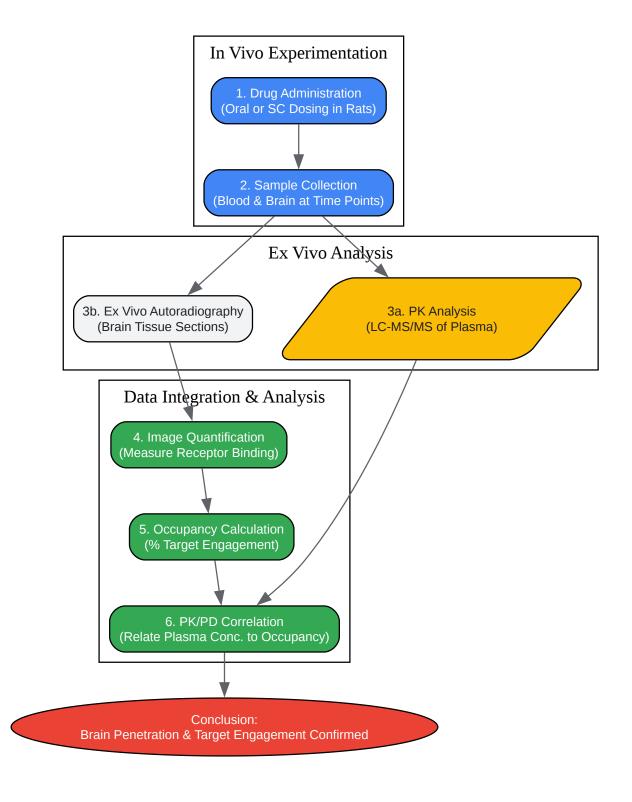


- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Receptor occupancy is determined by comparing the specific binding in drug-treated animals to that in vehicle-treated animals using the formula: % Occupancy = (1 - (Specific Binding Treated / Specific Binding Vehicle)) * 100
- Pharmacokinetic Analysis: Plasma concentrations of **JNJ-54717793** are determined using LC-MS/MS. Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., WinNonlin).[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the preclinical studies used to assess the central activity of **JNJ-54717793**.





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Caption: Workflow for assessing brain penetration and receptor occupancy of JNJ-54717793.



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